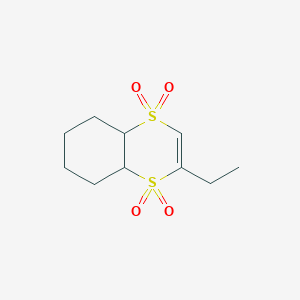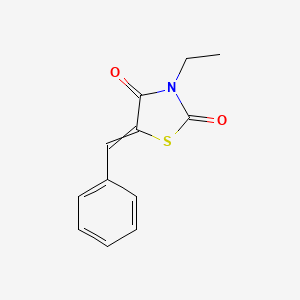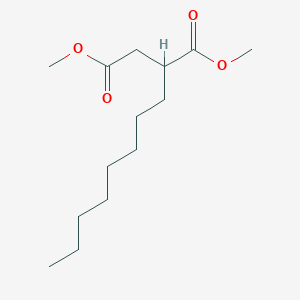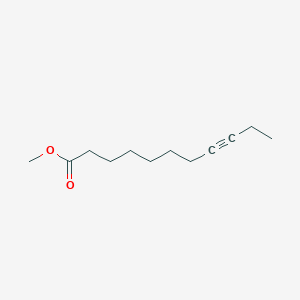![molecular formula C32H50N2O14S2 B14640158 naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium CAS No. 55077-37-7](/img/structure/B14640158.png)
naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is a complex organic compound that features a naphthalene core substituted with disulfonate groups and a trimethylammonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium typically involves the disulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonate groups . The reaction is as follows:
C10H8+2SO3→C10H6(SO3H)2
Further functionalization with trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is achieved through a series of esterification and quaternization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where naphthalene is treated with oleum. The subsequent steps involve purification and crystallization to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as hydroxyl, amino, and alkyl groups.
Aplicaciones Científicas De Investigación
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The sulfonate groups enhance its solubility in aqueous environments, while the trimethylammonium moiety facilitates binding to negatively charged biomolecules. This compound can modulate various biochemical pathways by altering the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,5-disulfonic acid: A simpler analog with only sulfonate groups.
Bis(trimethylammonium) naphthalene-1,5-disulfonate: A related compound with two trimethylammonium groups.
Uniqueness
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is unique due to its combination of sulfonate and trimethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
55077-37-7 |
|---|---|
Fórmula molecular |
C32H50N2O14S2 |
Peso molecular |
750.9 g/mol |
Nombre IUPAC |
naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/2C11H22NO4.C10H8O6S2/c2*1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*9H,6-8H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
Clave InChI |
LIXVVPZNOJGBHQ-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)





![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)



![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)

